3-(2,4-Dinitrophenylamino)propyltriethoxysilane

Description

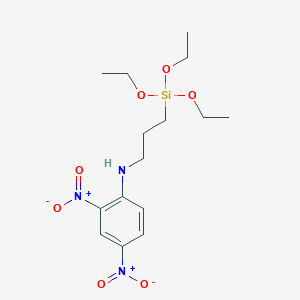

3-(2,4-Dinitrophenylamino)propyltriethoxysilane (DNPTES) is a functional organosilane with a triethoxysilane backbone linked to a propyl chain terminated by a 2,4-dinitrophenylamino group. This structure confers unique electronic and chemical properties due to the electron-withdrawing nitro groups, enabling applications in fluorescence labeling, heavy metal adsorption, and hybrid material synthesis. DNPTES is synthesized via co-condensation with tetraethoxysilane (TEOS) in the presence of surfactants, forming mesoporous silica composites . Key applications include:

- Fluorescent labeling: DNPTES-functionalized biomorphs exhibit strong fluorescence under confocal microscopy, making them suitable for bioimaging .

- Adsorption: Surface-modified silicas with DNPTES efficiently adsorb heavy metal ions like Cd(II), Cu(II), and Cr(III) in aqueous solutions .

- Dye-doped materials: DNPTES is incorporated into MCM-41 mesoporous silica for optical applications, with absorption peaks at 317 and 417 nm .

Properties

IUPAC Name |

2,4-dinitro-N-(3-triethoxysilylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O7Si/c1-4-23-26(24-5-2,25-6-3)11-7-10-16-14-9-8-13(17(19)20)12-15(14)18(21)22/h8-9,12,16H,4-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFHRDQMVBGXGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466741 | |

| Record name | 2,4-Dinitro-N-[3-(triethoxysilyl)propyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71783-41-0 | |

| Record name | 2,4-Dinitro-N-[3-(triethoxysilyl)propyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-Dinitrophenylamino)propyltriethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dinitrophenylamino)propyltriethoxysilane typically involves the reaction of 3-aminopropyltriethoxysilane with 2,4-dinitrochlorobenzene. The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction mixture is then purified through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dinitrophenylamino)propyltriethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of moisture, the ethoxy groups are hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Reduction: The nitro groups can be reduced to amino groups under appropriate conditions

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like hydrogen gas with a catalyst, or chemical reducing agents such as tin(II) chloride

Major Products Formed

Hydrolysis: Silanol derivatives.

Substitution: Substituted phenyl derivatives.

Reduction: Amino derivatives of the original compound

Scientific Research Applications

Material Science Applications

1.1. Hybrid Organic-Inorganic Materials

The co-condensation of 3-(2,4-dinitrophenylamino)propyltriethoxysilane with tetraethyl orthosilicate (TEOS) has been utilized to create hybrid organic-inorganic materials. These materials exhibit enhanced optical properties and can be used in photonic applications. Research indicates that the incorporation of this silane into mesoporous silica matrices results in transparent yellow thin films, which are valuable for applications in optical devices and sensors .

1.2. Photonic Devices

The unique photochromic properties of materials synthesized using this compound have been investigated for use in photonic devices. The compound's ability to undergo reversible color changes upon UV irradiation makes it suitable for applications in optical recording and data storage technologies .

Coatings and Surface Treatments

2.1. UV-Absorbing Coatings

This compound is included in formulations for UV-absorbing coatings that can be applied to glass surfaces. These coatings serve a dual purpose: they protect underlying materials from UV degradation while also being visible to birds, thus reducing bird collisions with glass structures . The silane’s ability to form stable bonds with substrates enhances the durability and effectiveness of these coatings.

2.2. Anti-Reflective Coatings

In addition to UV protection, this silane is used in anti-reflective coatings for glass and other transparent substrates. The coatings not only improve visibility but also enhance the aesthetic appeal of architectural elements by minimizing glare . The application process typically involves creating a silanol-rich intermediate that reacts with hydroxyl groups on the substrate surface.

Chemical Synthesis and Research Applications

3.1. Chemical Intermediates

This compound serves as a chemical intermediate in various synthetic pathways. Its reactive amine group allows it to participate in further chemical reactions, making it valuable for developing new compounds in research settings .

3.2. Functionalization of Surfaces

The compound can be used to functionalize surfaces through silanization processes, which enhance the chemical properties of substrates for specific applications such as biosensors or catalysts . This functionalization can lead to improved adhesion properties or altered surface energies, depending on the intended application.

Case Studies

Mechanism of Action

The primary mechanism of action of 3-(2,4-Dinitrophenylamino)propyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanol groups, which can then condense to form siloxane bonds. This allows the compound to form stable bonds with various substrates, making it useful in surface modification and material synthesis .

Comparison with Similar Compounds

Catalytic Activity

Material Functionalization

Stability and Reactivity

- DNPTES : Stable in mesoporous silica matrices up to 300°C (TGA data) . Nitro groups reduce nucleophilicity but enhance π-π interactions for dye doping .

- SAPES: Retains catalytic activity after 5 cycles due to covalent bonding to biochar nanoparticles .

- Fluorinated silane : High thermal stability (flash point 144°C) and resistance to hydrolysis .

Data Tables

Table 1: Optical Properties of Dye-Doped DNPTES Composites

| Material | Absorption Peaks (nm) | Emission Range (nm) | Application |

|---|---|---|---|

| DNPTES-MCM-41 | 317, 417 | 545 (ASE) | Laser waveguides |

| APTES-functionalized silica | N/A | pH-dependent | Drug delivery |

Table 2: Heavy Metal Adsorption Efficiency

| Silica Modifier | Metal Ion | Adsorption Capacity (mg/g) | Selectivity |

|---|---|---|---|

| DNPTES | Cd(II) | 85.2 | High |

| EDTrA-functionalized | Cu(II) | 92.1 | Moderate |

Biological Activity

3-(2,4-Dinitrophenylamino)propyltriethoxysilane (DNP-PTES) is a trialkoxysilane compound with significant biological and chemical properties, making it a subject of interest in various research fields. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

DNP-PTES features a dinitrophenyl group attached to a propyl chain, with three ethoxy groups linked to a silicon atom. Its chemical formula is . The dinitrophenyl moiety is known for its electron-withdrawing characteristics and ultraviolet (UV) light absorption capabilities, which contribute to its potential applications in photonic materials and coatings.

Biological Activity

1. Ultraviolet Light Absorption:

DNP-PTES exhibits UV-active properties, making it useful in applications that require UV detection and manipulation. Its ability to absorb UV light is leveraged in the development of bird-deterrent glass coatings. Birds can perceive UV light differently than humans, and coatings containing DNP-PTES may reflect UV light, potentially reducing bird-window collisions .

2. Nonlinear Optical Materials:

Research has shown that DNP-PTES can be incorporated into sol-gel materials to create nonlinear optical (NLO) films. These materials undergo changes in refractive index when exposed to electric fields, which can be utilized in photonic devices . The process of corona poling aligns the molecules in the film, enhancing their NLO properties.

3. Mesoporous Silica Applications:

DNP-PTES has been used in the co-condensation with tetraethoxysilane (TEOS) to synthesize mesoporous silica materials. These materials have been functionalized for various applications, including drug delivery systems and photonic devices . The incorporation of DNP-PTES into mesoporous structures allows for the precise design of functional materials that can host guest molecules like dyes.

Table 1: Summary of Key Research Applications of DNP-PTES

Case Studies

Case Study 1: Bird-Deterrent Coatings

A study investigated the effectiveness of glass coatings incorporating DNP-PTES in reflecting UV light. Results indicated a significant reduction in bird collisions compared to untreated glass surfaces. This finding supports the potential use of DNP-PTES in creating safer urban environments for avian species.

Case Study 2: Photonic Applications

In another study, researchers explored the integration of DNP-PTES into NLO materials. The resulting films demonstrated enhanced optical nonlinearity and stability under varying environmental conditions, indicating their suitability for advanced photonic devices.

Q & A

Q. What are the standard synthetic protocols for preparing DNPTES in academic research?

DNPTES is typically synthesized via a one-pot sol-gel process involving co-condensation with tetraethoxysilane (TEOS) and functional silanes. Pre-hydrolysis of TEOS in alkaline conditions (e.g., NaOH, pH 10–11) is critical to ensure homogeneous incorporation of DNPTES into silica matrices. For example, replacing 5 vol% of TEOS with DNPTES under controlled hydrolysis yields fluorescent biomorphic structures, as confirmed by confocal laser scanning microscopy (CLSM) . Pre-hydrolysis time (e.g., 12 hours) and silane concentration (e.g., 1 mM) are key parameters to minimize leaching .

Q. How is DNPTES characterized to confirm its structural integrity and purity?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To verify the presence of dinitrophenylamino and triethoxysilane moieties.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1100 cm⁻¹ (Si–O–Si) and ~1520 cm⁻¹ (NO₂ asymmetric stretching) confirm functional group retention .

- Elemental Analysis : Validates C, H, N, and S content against theoretical values.

- Fluorescence Spectroscopy : Emission spectra (e.g., λₑₓ = 488 nm) confirm dye activity post-synthesis .

Advanced Research Questions

Q. What methodological challenges arise when incorporating DNPTES into silica-based matrices, and how can researchers address potential leaching issues?

Leaching of DNPTES from silica matrices is a common challenge due to incomplete covalent bonding. Studies show that ~50% of DNPTES remains trapped in fibrin gels after 24 hours, with release rates dependent on pre-hydrolysis duration and gelation kinetics . To mitigate leaching:

- Optimize Hydrolysis Conditions : Use acidic or alkaline catalysts to enhance silanol (Si–OH) formation for covalent bonding.

- Monitor Release Kinetics : Employ UV-vis spectroscopy or fluorescence quenching assays to quantify leaching in real-time .

- Cross-Linking Agents : Introduce glutaraldehyde or bis-silanes to strengthen the silica network .

Q. How can DNPTES be utilized in designing fluorescence-based sensors, and what factors influence its selectivity and sensitivity in aqueous environments?

DNPTES’s dinitrophenyl group enables fluorescence quenching via photoinduced electron transfer (PET). For example, analogous dansyl-functionalized silanes detect Hg²⁺ via selective quenching, with sensitivity influenced by:

- Surface Functionalization : Grafting density on silica substrates (e.g., SBA-15 mesoporous materials) .

- Analyte Accessibility : Pore size (15–100 Å) and hydrophobicity of the silica matrix .

- Competitive Interference : Test selectivity against ions like Pb²⁺ or Ca²⁺ to rule out non-specific quenching .

Q. In studying protein-silane interactions, how does DNPTES compare to other organosilanes in terms of binding efficiency and impact on biological activity?

DNPTES exhibits moderate binding to fibrinogen, with ~10% release after 1 hour in PBS, compared to stronger covalent interactions seen in aminosilanes (e.g., 3-aminopropyltriethoxysilane). Key findings include:

- Binding Mechanism : Hydrophobic interactions dominate due to the dinitrophenyl group, while silanol groups contribute to weak hydrogen bonding .

- Biological Impact : DNPTES-modified fibrin gels support myotube formation in muscle cells, suggesting minimal cytotoxicity at ≤1 mM concentrations .

- Comparative Studies : Use circular dichroism (CD) to assess protein conformational changes post-silanization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.